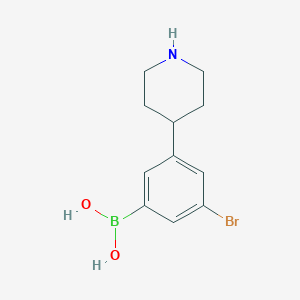
(3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The phenyl ring is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide.
Piperidine Substitution: The brominated phenyl compound undergoes a nucleophilic substitution reaction with piperidine to introduce the piperidin-4-yl group.
Borylation: The final step involves the introduction of the boronic acid group. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid largely depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The piperidine ring can enhance the compound’s binding affinity to certain molecular targets, making it useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)boronic acid: Lacks the piperidine ring, making it less versatile in certain applications.
(3-Bromopyridin-5-yl)boronic acid: Contains a pyridine ring instead of a phenyl ring, which can alter its reactivity and binding properties.
(4-Bromo-3-pyridyl)boronic acid: Similar to (3-Bromopyridin-5-yl)boronic acid but with different substitution patterns.
Uniqueness
(3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a piperidine ring on the phenyl ring. This combination provides a unique set of reactivity and binding properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H15BBrNO2 |
|---|---|
Molecular Weight |
283.96 g/mol |
IUPAC Name |
(3-bromo-5-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BBrNO2/c13-11-6-9(5-10(7-11)12(15)16)8-1-3-14-4-2-8/h5-8,14-16H,1-4H2 |
InChI Key |
LYVQIRMZOUQADZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C2CCNCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14068389.png)
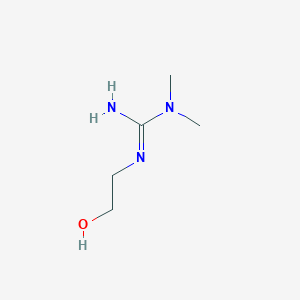

![2-Chloro-2H,4H-naphtho[2,3-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14068411.png)
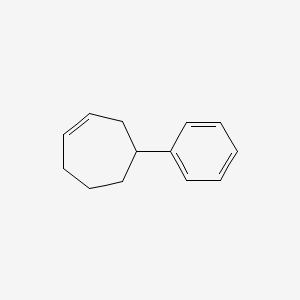
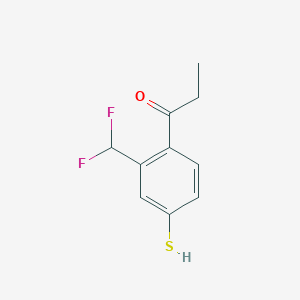
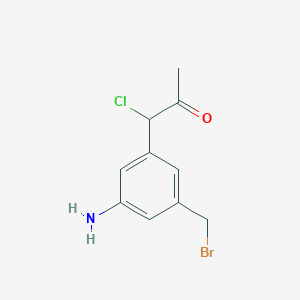
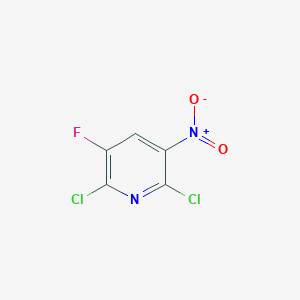
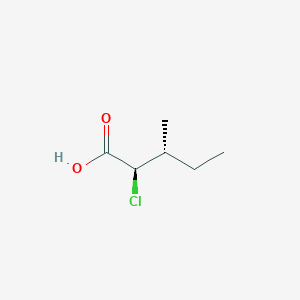

![2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile](/img/structure/B14068456.png)
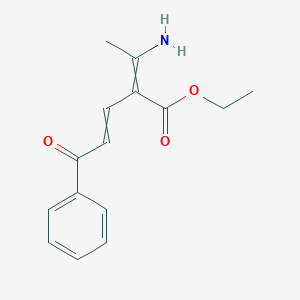
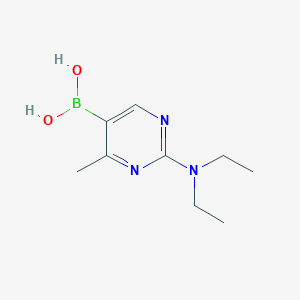
![(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B14068471.png)
